molecular formula C11H10N2 B12562729 1-(2-Phenylethenyl)-1H-pyrazole CAS No. 153997-23-0

1-(2-Phenylethenyl)-1H-pyrazole

Cat. No.: B12562729
CAS No.: 153997-23-0
M. Wt: 170.21 g/mol
InChI Key: INVOCYBNCFNAMD-UHFFFAOYSA-N
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Description

1-(2-Phenylethenyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethenyl)-1H-pyrazole typically involves the reaction of pyrazole with styrene derivatives under specific conditions. One common method is the Wittig reaction, where a phosphorus ylide reacts with an aldehyde or ketone to form the desired alkene product . The reaction conditions often include the use of strong bases like butyllithium in tetrahydrofuran (THF) or sodium hydride in dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylethenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the double bond in the phenylethenyl group to a single bond, forming 1-(2-phenylethyl)-1H-pyrazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the phenylethenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: 1-(2-Phenylethyl)-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

1-(2-Phenylethenyl)-1H-pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Phenylethenyl)-1H-pyrazole involves its interaction with specific molecular targets. The phenylethenyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Phenylethenyl)-1H-pyrazole is unique due to its specific combination of a pyrazole ring and a phenylethenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

153997-23-0

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

1-(2-phenylethenyl)pyrazole

InChI

InChI=1S/C11H10N2/c1-2-5-11(6-3-1)7-10-13-9-4-8-12-13/h1-10H

InChI Key

INVOCYBNCFNAMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CN2C=CC=N2

Origin of Product

United States

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